![molecular formula C16H26O2Si B1652416 1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- CAS No. 143878-47-1](/img/structure/B1652416.png)
1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl-
Overview
Description
“1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl-” is a chemical compound with the molecular formula C16H26O2Si and a molecular weight of 278.46 . It is also known by its IUPAC name, tert-butyl-dimethyl-(4-trimethylsilylphenoxy)silane .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanone group, a phenyl group, and two silyl groups. The silyl groups are attached to the butanone and phenyl groups through an oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.55 g/mol. It has no hydrogen bond donor count and has one hydrogen bond acceptor count. It has a rotatable bond count of 4. Its exact mass and monoisotopic mass is 280.16786858 g/mol. It has a topological polar surface area of 9.2 Ų. It has a heavy atom count of 18 .Scientific Research Applications
Synthetic Methodologies and Chemical Reactions
Research on 4,4-Dimethoxy-2-butanone as a 1,3-Dielectrophylic 3-Carbon Building Block highlights its utility in synthesizing diverse aromatic compounds. This compound has been employed in reactions with hydrazine hydrate and phenyl hydrazines to yield pyrazoles and naphthalenes, demonstrating its versatility as a building block in organic synthesis (Charanraj et al., 2018).
Fluorescence Properties and Material Science
Donor-acceptor-substituted diphenylbutadienes have been studied for their unique fluorescence properties in solid states, differing significantly from their solution-state fluorescence. The study demonstrates the potential of structurally similar compounds in developing materials with specific optical properties (Davis et al., 2004).
Polymer Science and Drug Delivery Systems
Research into Poly(β-aminoesters) synthesized from 1,4-butanediol diacrylate explores their hydrolytic degradation into biocompatible byproducts, indicating potential applications in biodegradable polymers and drug delivery systems (Lynn and Langer, 2000).
Green Chemistry and Process Intensification
A study on the synthesis of fine chemicals through a one-pot multi-step reaction process using multifunctional catalysts demonstrates a method to decrease environmental impact. Such research underlines the importance of sustainable methodologies in chemical synthesis, potentially applicable to the synthesis of compounds like 1-Butanone derivatives (Climent et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-1-phenylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O2Si/c1-16(2,3)19(4,5)18-13-9-12-15(17)14-10-7-6-8-11-14/h6-8,10-11H,9,12-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWSUULROVPLEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453991 | |
| Record name | 1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143878-47-1 | |
| Record name | 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-phenyl-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143878-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butanone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)propyl]-1-(2-phenylpyrimidin-5-yl)urea](/img/structure/B1652334.png)
![2-(3-methoxypropanesulfonamido)-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}acetamide](/img/structure/B1652335.png)

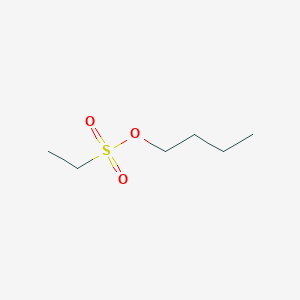
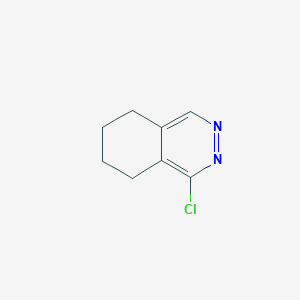

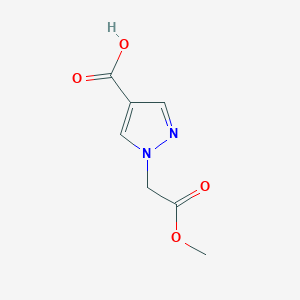
![N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate](/img/structure/B1652346.png)

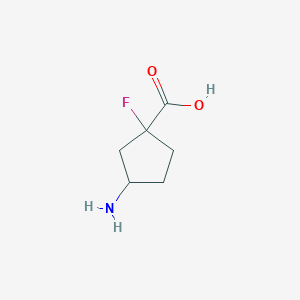
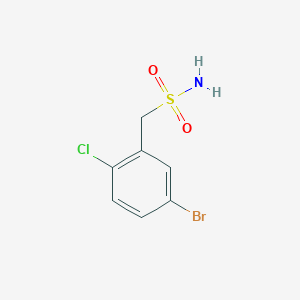
![1-Phenyl-3-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)propan-2-ol](/img/structure/B1652351.png)


